![molecular formula C18H25N5O3 B3020540 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 921144-42-5](/img/structure/B3020540.png)
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves multiple steps, starting from a precursor molecule and proceeding through various chemical reactions such as esterification, treatment with hydrazine hydrate, and ring closure reactions, as seen in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides . These methods could potentially be adapted for the synthesis of "N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using various techniques such as FT-IR, UV–Vis, NMR, and X-ray diffraction . These compounds often crystallize in monoclinic space groups and exhibit intermolecular contacts that can be analyzed using Hirshfeld surface analysis . The molecular structure of the compound would likely show similar characteristics, with specific details depending on the exact substituents and their spatial arrangement.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including interactions with biological molecules. For instance, some compounds have been shown to act as electrophiles, accepting electrons from electron donors such as DNA bases . The compound "N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide" may also engage in such charge transfer interactions, which could be relevant for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their thermodynamic properties, can be calculated at different temperatures . These properties are influenced by the molecule's stability, which arises from hyperconjugative interactions and charge delocalization . The compound would also have specific physical and chemical properties that could be determined through experimental measurements and theoretical calculations.
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-25-15-9-8-13(10-16(15)26-2)11-18(24)19-12-17-20-21-22-23(17)14-6-4-3-5-7-14/h8-10,14H,3-7,11-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEOPWYAJDIWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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